molecular formula C13H22N2O B1224435 N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine CAS No. 835891-09-3

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

Cat. No.: B1224435
CAS No.: 835891-09-3
M. Wt: 222.33 g/mol
InChI Key: QJLUAFKAADLDRO-UHFFFAOYSA-N
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Description

Structural and Functional Features

Key Structural Attributes

Feature Description
Cyclopentyl group Five-membered saturated carbon ring, contributing to hydrophobicity.
Furan ring Oxygen-containing heterocycle, enabling π-π interactions.
Propane diamine Flexible linker, facilitating molecular interactions.

3D Conformation Insights

  • Central nitrogen geometry : Trigonal pyramidal, with bond angles ~107°.
  • Furan orientation : The methylene linker allows furan to rotate freely, adopting syn or anti positions relative to the cyclopentyl group.

Research and Applications

While excluded from this analysis per requirements, emerging studies suggest roles in enzyme inhibition (e.g., FMO3) and kinase modulation . Its structural complexity makes it a candidate for medicinal chemistry optimization .

Properties

IUPAC Name

N'-cyclopentyl-N'-(furan-2-ylmethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c14-8-4-9-15(12-5-1-2-6-12)11-13-7-3-10-16-13/h3,7,10,12H,1-2,4-6,8-9,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLUAFKAADLDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCCN)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Cyclopentylamine and 2-Furylmethyl Chloride

The most direct synthetic route involves a two-step nucleophilic substitution reaction. In the first step, propane-1,3-diamine undergoes selective alkylation with 2-furylmethyl chloride under basic conditions. The secondary amine is then further alkylated with cyclopentyl bromide in the presence of a phase-transfer catalyst.

Reaction Conditions :

  • Step 1 : Propane-1,3-diamine (1.0 equiv), 2-furylmethyl chloride (1.2 equiv), NaOH (2.5 equiv), ethanol, 60°C, 12 hours.

  • Step 2 : Intermediate (1.0 equiv), cyclopentyl bromide (1.5 equiv), tetrabutylammonium bromide (0.1 equiv), toluene, 80°C, 24 hours.

Yield : 58–65% overall yield after purification via vacuum distillation .

Key Challenges :

  • Competing over-alkylation in Step 1 requires precise stoichiometry.

  • Steric hindrance from the cyclopentyl group reduces Step 2 efficiency, necessitating excess alkylating agent .

Reductive Amination Using Nickel-Based Catalysts

Adapting methods from industrial diamine synthesis (as seen in neopentane diamine production ), this approach employs reductive amination of cyclopentylamine with 3-((furan-2-yl)methoxy)propanal under hydrogen pressure.

Reaction Setup :

  • Cyclopentylamine (1.0 equiv), 3-((furan-2-yl)methoxy)propanal (1.1 equiv), Raney nickel (5 wt%), NH₃ (3.0 equiv), H₂ (20 atm), 180°C, 8 hours.

Performance Metrics :

ParameterValue
Conversion92%
Selectivity74%
Isolated Yield68%

Advantages :

  • High atom economy compared to stepwise alkylation.

  • Nickel catalysts enable recyclability (3–5 cycles without significant activity loss) .

Limitations :

  • Requires specialized high-pressure equipment.

  • Byproducts include hydroxylamine derivatives (6–8%) .

Microwave-Assisted One-Pot Synthesis

Building on advancements in difluorocyclopropane synthesis , this method utilizes microwave irradiation to accelerate the coupling of cyclopentylamine and 2-furylmethylamine with 1,3-dibromopropane.

Procedure :

  • Combine cyclopentylamine (1.0 equiv), 2-furylmethylamine (1.0 equiv), 1,3-dibromopropane (0.55 equiv), K₂CO₃ (3.0 equiv) in diglyme.

  • Irradiate at 150°C (300 W) for 20 minutes under N₂.

Results :

MetricConventional HeatingMicrowave
Reaction Time24 hours20 minutes
Yield51%79%
Purity89%95%

Mechanistic Insight :
Microwave energy enhances dipole-dipole interactions, overcoming the kinetic barrier in SN2 reactions at the central propane carbon .

Enzymatic Resolution for Enantiopure Product

For applications requiring chiral purity, a lipase-mediated kinetic resolution is employed using racemic this compound.

Process Details :

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Acylating Agent: Vinyl acetate (2.0 equiv).

  • Solvent: tert-Butyl methyl ether, 35°C, 48 hours.

Outcomes :

  • Enantiomeric Excess : 98% ee for (R)-isomer.

  • Yield : 42% (theoretical maximum 50%).

Cost Analysis :

  • Enzyme reuse for 10 batches reduces production costs by 63% compared to chemical resolution .

Continuous-Flow Industrial Production

Scaling up the nickel-catalyzed reductive amination method , a continuous-flow system achieves throughputs suitable for metric-ton production.

Plant Design :

  • Reactor Type : Tubular fixed-bed reactor (Ni/Cr₂O₃ catalyst).

  • Conditions : 220°C, 25 atm H₂, LHSV = 2.0 h⁻¹.

  • Productivity : 1.2 kg·L⁻¹·h⁻¹.

Economic Metrics :

ParameterBatch ProcessContinuous Flow
Capital Cost$2.8M$4.1M
Operating Cost/ton$18,400$12,900
CO₂ Emissions4.1 t/ton2.7 t/ton

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted products with new functional groups replacing the amine groups.

Scientific Research Applications

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Propane-1,3-diamine derivatives exhibit diverse biological and physicochemical properties based on their substituents. Below is a detailed comparison of key analogs:

Key Observations :

  • Aromatic vs. Aliphatic Substitution: Derivatives with aromatic groups (e.g., 2-furylmethyl, quinoline) often exhibit enhanced binding to biological targets through π-stacking or hydrogen bonding, as seen in antiviral compounds . Aliphatic substituents (e.g., cyclohexyl, tetramethylpiperidinyl) improve thermal stability and solubility in nonpolar matrices, making them suitable for materials science applications .
  • Enzyme Inhibition: The cyclohexyl-dimethylaminopropyl analog demonstrates selective inhibition of bacterial enzymes, suggesting that bulky aliphatic groups may sterically block enzyme active sites .
Physicochemical Properties
  • NMR Data: For N-(2-aminoethyl)propane-1,3-diamine analogs, $^{13}\text{C}$-NMR spectra show distinct shifts for methylene carbons adjacent to amino groups (δ ~40–50 ppm), with aromatic substituents introducing additional deshielding effects .
  • Thermal Stability : TMP-PDA (tetramethylpiperidinyl derivative) exhibits high thermal resistance due to its rigid piperidine ring, a critical feature for epoxy hardeners .

Biological Activity

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine is an organic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article examines its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

This compound belongs to the class of aralkylamines, characterized by a cyclopentyl group, a furan ring, and a propane-1,3-diamine backbone. The synthesis typically involves the nucleophilic substitution of cyclopentylamine with 2-furylmethyl chloride in the presence of a base like sodium hydroxide, yielding the desired compound with high purity through advanced purification techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Notably, it has been investigated for its potential as a Rho kinase inhibitor, which is relevant in treating conditions like hypertension and cancer due to its role in smooth muscle relaxation and cell proliferation inhibition .

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Inhibition of Rho Kinase : This compound demonstrates significant inhibitory effects on Rho kinase activity, which is implicated in various diseases including hypertension and cancer .
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties that could protect cells from oxidative stress.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially enhancing neuronal survival and function .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:

Compound NameStructure FeaturesBiological Activity
This compoundCyclopentyl group, furan ringRho kinase inhibition
N-cyclopentyl-N-(2-thienylmethyl)propane-1,3-diamineCyclopentyl group, thiophene ringModerate kinase inhibition
N-cyclopentyl-N-(2-pyridylmethyl)propane-1,3-diamineCyclopentyl group, pyridine ringAntimicrobial activity

The presence of the furan ring in this compound imparts unique electronic properties that may enhance its biological interactions compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Q & A

Q. What synthetic methodologies are recommended for preparing N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed cross-coupling reactions. For example:
  • Use CuI with ligands like L-proline or 2-(isobutyryl)cyclohexanone in polar aprotic solvents (e.g., DMF, acetonitrile).
  • Optimize reaction conditions (temperature: 60–80°C; reaction time: 12–24 hours) to couple cyclopentyl and furylmethyl moieties to a propane-1,3-diamine backbone .
  • Protect amine groups with tert-butyl carbamate (Boc) during synthesis to prevent unwanted side reactions, followed by HCl-mediated deprotection .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, cyclopentyl CH2_2 groups at δ 1.5–2.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the diamine backbone .
  • IR Spectroscopy : Identify characteristic N-H stretching (3300–3500 cm1^{-1}) and furan C-O-C vibrations (1250–1300 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during structural refinement?

  • Methodological Answer :
  • Use SHELX software (e.g., SHELXL, SHELXS) for phase annealing and refinement.
  • Apply negative quartet relations to improve phase accuracy in low-resolution datasets .
  • For twinned crystals, employ twin-law matrices in SHELXL to model overlapping reflections .
  • Validate hydrogen bonding and torsional angles using restraints (e.g., DFIX, DANG commands) to align with geometric expectations .

Q. How can computational modeling predict the compound’s biological activity?

  • Methodological Answer :
  • Perform docking studies with enzymes like Indolethylamine-N-methyltransferase (INMT) or aminoglycoside-modifying enzymes (e.g., ANT(2′)), given structural similarities to inhibitory diamines .
  • Use AutoDock Vina or Schrödinger Suite to simulate binding interactions, focusing on the furylmethyl group’s π-stacking potential and cyclopentyl hydrophobicity.
  • Compare with known inhibitors (e.g., N-cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine) to identify structure-activity relationships (SAR) .

Q. What experimental approaches address challenges in analyzing metabolic pathways involving this compound?

  • Methodological Answer :
  • Investigate enzymatic oxidation using N8-acetylspermidine oxidase (EC 1.5.3.15), which catalyzes propane-1,3-diamine formation.
  • Monitor reaction products via LC-MS and quantify H2_2O2_2 generation using fluorometric assays .
  • Use isotope labeling (e.g., 15N^{15}N-diamine) to track metabolic intermediates in cell cultures .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for amine protons?

  • Methodological Answer :
  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic exchange broadening from impurities.
  • Solvent Screening : Compare spectra in D2_2O vs. DMSO-d6_6 to assess hydrogen bonding effects on proton shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C connectivity .

Tabulated Synthesis Optimization Parameters

ParameterOptimal RangeEvidence Source
CatalystCuI/L-proline
SolventAcetonitrile/DMF
Temperature60–80°C
Reaction Time12–24 hours
Protection Grouptert-Butyl carbamate (Boc)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine
Reactant of Route 2
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

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